molecular formula C10H15NS B1268503 Cyclohexanamine, 1-(2-thienyl)- CAS No. 100133-00-4

Cyclohexanamine, 1-(2-thienyl)-

Cat. No.: B1268503
CAS No.: 100133-00-4
M. Wt: 181.3 g/mol
InChI Key: UJIKDMHWQDKDPV-UHFFFAOYSA-N
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Description

Cyclohexanamine, 1-(2-thienyl)- is an organic compound that belongs to the class of amines It features a cyclohexane ring bonded to an amine group and a thienyl group

Scientific Research Applications

Cyclohexanamine, 1-(2-thienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of cyclohexanamine, 1-(2-thienyl)- may involve the catalytic hydrogenation of aniline derivatives in the presence of a thienyl group. This process requires specific catalysts, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, 1-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in cyclohexanamine, 1-(2-thienyl)- can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted cyclohexanamine derivatives.

Mechanism of Action

The mechanism of action of cyclohexanamine, 1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Cyclohexanamine
  • 1-(2-Furyl)cyclohexanamine
  • 1-(2-Pyridyl)cyclohexanamine

Comparison: Cyclohexanamine, 1-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as 1-(2-furyl)cyclohexanamine and 1-(2-pyridyl)cyclohexanamine, which contain furyl and pyridyl groups, respectively. The thienyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-thiophen-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-10(6-2-1-3-7-10)9-5-4-8-12-9/h4-5,8H,1-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIKDMHWQDKDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356233
Record name Cyclohexanamine, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100133-00-4
Record name Cyclohexanamine, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclohexan-1-amine
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